Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclobutane ring structure and the presence of both difluoromethyl and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl (Boc) protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane ring structures but different substituents.
Difluoromethyl Compounds: Compounds containing the difluoromethyl group but lacking the cyclobutane ring.
Boc-Protected Amino Acids: Amino acids protected with the tert-butoxycarbonyl group.
Uniqueness
Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, difluoromethyl group, and Boc-protected amino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H17F2NO4 |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-4-11(5-6,7(12)13)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
ISBRPJYCEIKWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.